tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate
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Description
Tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The compound has been synthesized and characterized, demonstrating its utility as a cyclic amino acid ester. Notably, studies like those by Moriguchi et al. (2014) have detailed the synthesis process, revealing the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. These studies highlight the compound's intricate molecular structure and its potential applications in further chemical synthesis and research applications Moriguchi et al., 2014.
Reaction Pathways
Research also explores the compound's reaction pathways. For instance, Moskalenko and Boev (2012) investigated its reaction with N,N-dimethylformamide dimethyl acetal, leading to the creation of isomeric condensation products. This study opens avenues for synthesizing heterocyclic compounds with potential biological activity Moskalenko & Boev, 2012.
Enantioselective Synthesis
Enantioselective synthesis of chiral variants of the compound has been achieved, as outlined by Moriguchi et al. (2014), indicating the feasibility of synthesizing chiral cyclic amino acid esters without using chiral catalysts or enzymes. This process underscores the compound's versatility in creating chiral molecules, which are crucial in drug discovery and development Moriguchi et al., 2014.
Applications in Drug Discovery
Further research by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in creating novel compounds that access chemical space complementary to piperidine ring systems. This finding is significant for drug discovery, providing a convenient entry point to novel compounds Meyers et al., 2009.
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXGVMMKJKHHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634626 |
Source
|
Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-90-3 |
Source
|
Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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